molecular formula C53H74N2O14P2 B138506 3dTDP-Pyrdg CAS No. 141848-06-8

3dTDP-Pyrdg

Cat. No.: B138506
CAS No.: 141848-06-8
M. Wt: 1025.1 g/mol
InChI Key: MQGGXSSNCXZTHC-UHFFFAOYSA-N
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Description

3dTDP-Pyrdg is a transition metal complex derived from a pyridine-based ligand, synthesized via the coordination of 3d metals (e.g., Co(II), Ni(II), Cu(II)) with a heterocyclic ligand featuring azo and carboxamide functionalities . The ligand structure includes a 1,5-dimethyl-3-oxo-2-phenylpyrazolyl moiety conjugated to a dihydropyridine ring, enabling strong metal-binding capacity through nitrogen and oxygen donor atoms. Characterization techniques such as IR spectroscopy, NMR, and elemental analysis confirm the octahedral geometry of the complex, with metal-ligand bonding evident from shifts in ν(C=O) and ν(N=N) IR peaks . Biological studies highlight its antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal pathogens (Candida albicans), alongside dose-dependent cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa) .

Properties

CAS No.

141848-06-8

Molecular Formula

C53H74N2O14P2

Molecular Weight

1025.1 g/mol

IUPAC Name

[3-[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-2-(10-pyren-1-yldecanoyloxy)propyl] tetradecanoate

InChI

InChI=1S/C53H74N2O14P2/c1-3-4-5-6-7-8-9-10-13-16-19-25-48(56)64-36-45(38-66-71(62,63)69-70(60,61)65-37-44-32-34-47(67-44)55-35-39(2)52(58)54-53(55)59)68-49(57)26-20-17-14-11-12-15-18-22-40-27-28-43-30-29-41-23-21-24-42-31-33-46(40)51(43)50(41)42/h21,23-24,27-31,33,35,44-45,47H,3-20,22,25-26,32,34,36-38H2,1-2H3,(H,60,61)(H,62,63)(H,54,58,59)

InChI Key

MQGGXSSNCXZTHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Synonyms

3'-deoxythymidine diphosphate 1-myristoyl-2-(10-pyren-1-yl-decanoyl)glycerol
3dTDP-pyrDG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

3dTDP-Pyrdg belongs to a class of azo-pyridine metal complexes with demonstrated bioactivity. Key analogues include complexes of the same ligand with varying 3d metals (Co, Ni, Cu), as well as structurally related azole-pyridine derivatives.

Table 1: Comparative Antimicrobial Activity of this compound and Analogues
Metal Ion MIC (μg/mL) E. coli MIC (μg/mL) S. aureus MIC (μg/mL) C. albicans Reference
Co(II) 12.5 25.0 50.0
Ni(II) 25.0 50.0 100.0
Cu(II) 6.25 12.5 25.0

The Cu(II) complex exhibits superior antimicrobial potency, attributed to its smaller ionic radius and higher redox activity, which enhance membrane disruption and reactive oxygen species (ROS) generation . In contrast, the Ni(II) complex shows reduced efficacy, likely due to slower ligand exchange kinetics.

Table 2: Cytotoxic Activity (IC50, μM) Against Cancer Cell Lines
Metal Ion MCF-7 (Breast) HeLa (Cervical) A549 (Lung) Reference
Co(II) 45.2 52.3 60.1
Ni(II) 62.8 70.5 75.4
Cu(II) 28.7 32.4 40.9

The Cu(II) complex demonstrates the strongest cytotoxicity, aligning with studies showing copper’s ability to induce DNA cleavage and apoptosis via mitochondrial pathways .

3D Structural and Chemocentric Comparisons

3D conformational analysis (as inferred from general principles in 3D-chemocentric studies) suggests that this compound’s bioactivity is influenced by its spatial arrangement. For example:

  • Shape Complementarity : The planar azo-pyridine moiety allows intercalation into DNA, while the metal center facilitates electrostatic interactions with phosphate backbones .
  • Target Prediction : 3D similarity metrics (e.g., K–L divergence) could link this compound to kinase or protease inhibitors, as seen in other azole-metal complexes .

Research Implications and Limitations

While this compound’s Cu(II) complex shows promise, its in vivo pharmacokinetics and toxicity remain unstudied. Comparative 3D alignment with FDA-approved metal-based drugs (e.g., cisplatin) could refine target specificity . Future work should integrate molecular dynamics simulations to validate 3D binding modes and optimize metal-ligand ratios for enhanced efficacy.

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